1-(Ethoxycarbonyl)piperidine-2-carboxylic acid molecular weight
1-(Ethoxycarbonyl)piperidine-2-carboxylic acid molecular weight
An In-depth Technical Guide to 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid
Abstract
1-(Ethoxycarbonyl)piperidine-2-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Its molecular structure, featuring a piperidine scaffold functionalized with both a carboxylic acid and an N-ethoxycarbonyl protecting group, provides a versatile platform for the synthesis of complex, high-value molecules. This technical guide offers a comprehensive examination of the compound's core physicochemical properties, with a detailed focus on its molecular weight. It further provides field-proven methodologies for its synthesis and characterization, and explores its strategic applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique attributes in their synthetic and therapeutic programs.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine motif is classified as a "privileged scaffold" in medicinal chemistry, a distinction earned by its frequent appearance in the structures of marketed drugs.[1] Its prevalence is a direct consequence of its favorable pharmacological properties; the saturated heterocyclic ring can improve aqueous solubility, enhance metabolic stability, and provide a rigid, three-dimensional framework for the precise spatial orientation of pharmacophoric elements.
In the case of 1-(ethoxycarbonyl)piperidine-2-carboxylic acid, the functionalization at the 1- and 2-positions significantly enhances its utility as a synthetic intermediate. The ethoxycarbonyl group at the nitrogen atom serves as a stable and reliable protecting group, mitigating the nucleophilicity of the secondary amine while increasing lipophilicity. Concurrently, the carboxylic acid at the C-2 position presents a versatile chemical handle, readily available for transformations such as amide bond formation, esterification, or reduction. This bifunctional nature makes it an exceptionally valuable starting material for constructing diverse chemical libraries and for the asymmetric synthesis of complex target molecules.
Core Physicochemical Properties and Molecular Weight
A foundational understanding of a molecule's physicochemical properties is a prerequisite for its successful application in any research or development context. The molecular weight, in particular, is a critical parameter that governs all stoichiometric calculations, from reaction setup to the interpretation of analytical data.
Molecular Formula and Weight Calculation
The molecular formula for 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid is C₉H₁₅NO₄ .[2][3] The molecular weight is calculated by summing the atomic weights of the constituent atoms based on IUPAC standard atomic weights:
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Carbon (C): 9 atoms × 12.011 u = 108.099 u
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Hydrogen (H): 15 atoms × 1.008 u = 15.120 u
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Nitrogen (N): 1 atom × 14.007 u = 14.007 u
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Oxygen (O): 4 atoms × 15.999 u = 63.996 u
Calculated Molecular Weight = 108.099 + 15.120 + 14.007 + 63.996 = 201.222 g/mol
This value is consistently reported across chemical databases as 201.22 g/mol .[2][3]
Data Summary Table
The key physicochemical data for 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid are consolidated below for rapid reference.
| Property | Value | Source(s) |
| Molecular Weight | 201.22 g/mol | [2][3] |
| Molecular Formula | C₉H₁₅NO₄ | [2][3] |
| IUPAC Name | 1-(ethoxycarbonyl)piperidine-2-carboxylic acid | [3] |
| CAS Number | 130497-14-2 | [3][4] |
| Synonym | EtOCO-DL-Pip-OH | [3] |
| Appearance | White to off-white solid/powder | |
| Purity | ≥96-97% (Typical commercial grades) | [2][5] |
Synthesis and Characterization: A Validated Protocol
The synthesis of 1-(ethoxycarbonyl)piperidine-2-carboxylic acid is most commonly achieved via the N-acylation of piperidine-2-carboxylic acid (also known as pipecolic acid).[6] The following protocol is a robust and self-validating system, designed to ensure high yield and purity.
Experimental Protocol: N-Ethoxycarbonylation
Objective: To protect the secondary amine of piperidine-2-carboxylic acid with an ethoxycarbonyl group.
Causality: This procedure utilizes the Schotten-Baumann reaction conditions, where an acylating agent (ethyl chloroformate) reacts with an amine in the presence of a base. The use of aqueous sodium hydroxide serves a dual purpose: it deprotonates the carboxylic acid to enhance water solubility and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Conducting the initial phase at 0 °C is critical to control the exothermicity of the acylation and minimize potential side reactions, such as the formation of the corresponding ester.
Materials:
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Piperidine-2-carboxylic acid (1.0 eq)
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Ethyl chloroformate (1.1 eq)
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Sodium hydroxide (NaOH) (2.2 eq)
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Hydrochloric acid (HCl), concentrated
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Dichloromethane (DCM)
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Magnesium sulfate (MgSO₄), anhydrous
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Deionized water
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Step-by-Step Methodology:
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Substrate Solubilization: In a round-bottom flask, dissolve piperidine-2-carboxylic acid in a 1 M aqueous solution of NaOH. The use of two equivalents of base ensures both the carboxylate salt formation and subsequent neutralization of HCl.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical control point to prevent hydrolysis of the ethyl chloroformate and potential side reactions.
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Acylation: While stirring the solution vigorously, add ethyl chloroformate dropwise. Maintain the temperature at or below 5 °C throughout the addition.
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Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature, stirring for an additional 3-4 hours to ensure complete reaction.
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Acidification & Product Isolation: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to a pH of ~2 using concentrated HCl. This protonates the carboxylate, rendering the product less water-soluble. A white precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes). The organic layer will contain the desired product.
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Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield a pure, white crystalline solid.
Analytical Characterization
The identity and purity of the synthesized product must be rigorously confirmed.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode should show a prominent peak at m/z = 200.09 [M-H]⁻, confirming the molecular weight.
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¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expect to see a characteristic triplet and quartet for the ethyl group protons, along with multiplets corresponding to the diastereotopic protons of the piperidine ring and a broad singlet for the carboxylic acid proton.
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¹³C NMR Spectroscopy: The carbon spectrum should show distinct signals for the two carbonyl carbons (carbamate and carboxylic acid), the ethoxy group carbons, and the five carbons of the piperidine ring.
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Infrared (IR) Spectroscopy: The IR spectrum will display strong, characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹) and two distinct C=O stretching vibrations for the carbamate (~1690-1710 cm⁻¹) and the carboxylic acid (~1720-1740 cm⁻¹).
Strategic Applications in Drug Discovery
The structural features of 1-(ethoxycarbonyl)piperidine-2-carboxylic acid make it a valuable building block in several areas of medicinal chemistry.
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Peptidomimetics and Constrained Scaffolds: The carboxylic acid moiety allows for its direct incorporation into peptide chains using standard amide coupling protocols.[7] The rigid piperidine ring introduces conformational constraint, which can lock a peptide into a bioactive conformation, thereby increasing potency and improving stability against proteolytic degradation.
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Chiral Intermediates for Complex Synthesis: As a derivative of pipecolic acid, this compound is an important chiral intermediate for the synthesis of numerous natural products and pharmaceutical agents.[8] Its pre-defined stereocenter at C-2 can be used to direct the stereochemistry of subsequent transformations.
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Fragment-Based Drug Discovery (FBDD): The molecule's modest size, favorable physicochemical properties, and the presence of a reactive handle (the carboxylic acid) make it an ideal fragment for FBDD campaigns.[9][10] If the piperidine core is identified as a binder to a biological target, the carboxylic acid provides a clear and reliable vector for fragment evolution and optimization into a potent lead compound.
Visualization of Key Workflows
Caption: Workflow for the synthesis of the target compound.
Caption: Logical flow for analytical validation of the product.
Conclusion
1-(Ethoxycarbonyl)piperidine-2-carboxylic acid is a high-utility synthetic intermediate whose value is derived from its robust and predictable chemistry. With a molecular weight of 201.22 g/mol , its straightforward synthesis and bifunctional nature provide chemists with a reliable tool for accessing novel chemical space. The strategic incorporation of the piperidine scaffold, facilitated by building blocks like this one, continues to be a productive avenue in the quest for new therapeutic agents. This guide has provided the foundational knowledge and practical protocols necessary for the effective utilization of this compound in a modern research and development setting.
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